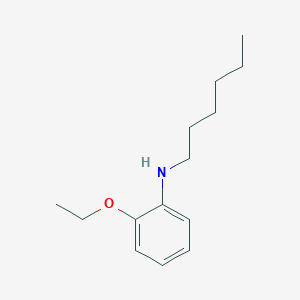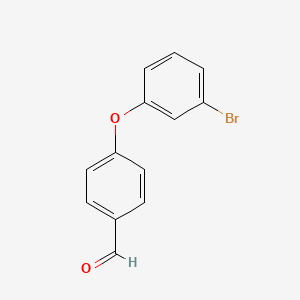
4-(3-Bromophenoxy)benzaldehyde
Vue d'ensemble
Description
“4-(3-Bromophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9BrO2 and a molecular weight of 277.12 .
Molecular Structure Analysis
The InChI code for “4-(3-Bromophenoxy)benzaldehyde” is 1S/C13H9BrO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(3-Bromophenoxy)benzaldehyde” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis Applications :
- 4-(3-Bromophenoxy)benzaldehyde has been used as an intermediate in the synthesis of complex organic compounds. For instance, it's utilized in the alternative synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, a compound of interest in organic chemistry (Banerjee, Poon, & Bedoya, 2013).
Catalysis and Reaction Mechanisms :
- It has been involved in studies exploring reaction mechanisms and catalysis. For instance, research on the stereoselectivity of N-heterocyclic carbene-catalyzed reactions involving benzaldehyde analogs provides insights into reaction pathways and the role of weak interactions in determining product outcomes (Li, Zhang, & Li, 2020).
Polymer Science :
- In polymer science, phenoxy ring-substituted benzaldehydes, including 4-(3-Bromophenoxy)benzaldehyde, have been used to synthesize novel copolymers. These copolymers are studied for their composition, structural properties, and thermal decomposition characteristics (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Materials Chemistry :
- The compound has been incorporated in the synthesis of electrically conductive polymers. These polymers' physicochemical properties, including electrical conductivity, are of interest for applications in materials science (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).
Pharmacological Research :
- There's research on bromophenols, related to 4-(3-Bromophenoxy)benzaldehyde, in pharmacological contexts. These compounds exhibit antioxidant, biofilm inhibition, and cytotoxic activities, indicating potential in medical and pharmaceutical applications (Sheikh, Zia-ur-Rehman, Imran, & Mahmood, 2021).
Organic Synthesis and Kinetics :
- The compound is also involved in studies of organic synthesis kinetics, such as the investigation of benzoin condensation catalyzed by thiazolium ions. This research enhances understanding of reaction rates and mechanisms in organic synthesis (White & Leeper, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-bromophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJPUZRGCMLGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)benzaldehyde | |
CAS RN |
867023-45-8 | |
| Record name | 4-(3-bromophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)
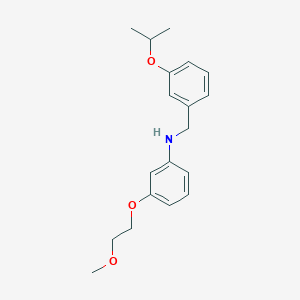
![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
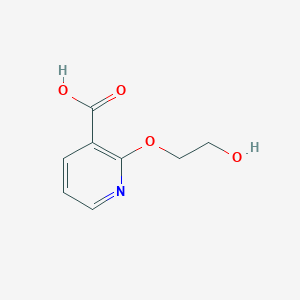
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
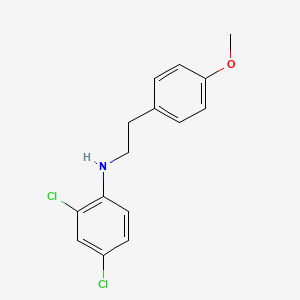
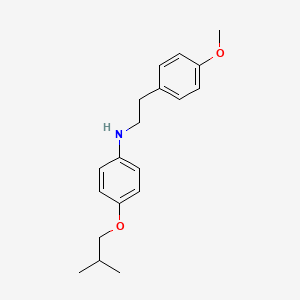


![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)
